Fenofibrate

Vue d'ensemble

Description

Fenofibrate is a lipid-regulating agent belonging to the fibrate class of medications. It is primarily used to treat abnormal blood lipid levels, including high cholesterol and triglycerides. This compound works by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. This compound is commonly prescribed to patients with primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .

Méthodes De Préparation

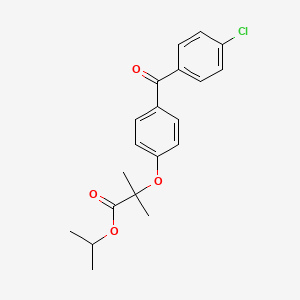

Synthetic Routes and Reaction Conditions: Fenofibrate is synthesized through the esterification of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then purified through recrystallization to obtain this compound in its pure form .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Fenofibrate undergoes several chemical reactions, including:

Oxidation: this compound can be oxidized to form fenofibric acid, which is its active metabolite.

Reduction: Reduction reactions are less common for this compound due to its stable ester structure.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products:

Fenofibric Acid: The primary product of this compound oxidation.

Various Derivatives: Products of substitution reactions, which may have different pharmacological properties.

Applications De Recherche Scientifique

Lipid Regulation

Fenofibrate is widely recognized for its role in managing lipid profiles, particularly in patients with high triglycerides and low levels of high-density lipoprotein cholesterol. The drug operates as a peroxisome proliferator-activated receptor alpha agonist, enhancing the clearance of triglyceride-rich particles and reducing plasma triglyceride levels by 30% to 60% .

Clinical Efficacy

- Real-World Evidence : A study involving patients with cardiovascular disease demonstrated that this compound significantly reduced triglyceride levels from a baseline of 3.6 mmol/L to 1.7 mmol/L after six months of treatment (p < 0.001) .

- Sex-Specific Responses : In the this compound Intervention and Event Lowering in Diabetes trial, this compound improved lipid profiles more effectively in women than men, with significant reductions in total cholesterol and low-density lipoprotein cholesterol observed .

Cardiovascular Protection

This compound has been shown to reduce cardiovascular events in specific populations, particularly those with atherogenic dyslipidemia.

Key Findings

- Cardiovascular Events Reduction : In patients with type 2 diabetes not on statins, this compound reduced total cardiovascular outcomes by 30% in women and 24% in men .

- Long-Term Therapy : Despite some trials not showing a significant reduction in coronary events, this compound has been associated with fewer non-fatal cardiovascular events .

Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines.

Mechanism and Efficacy

- Cell Line Studies : this compound exhibited antitumor effects across multiple human cancer cell lines, including breast, liver, and lung cancers .

- PPARα Activation : The lipid-lowering effects are mediated through PPARα stimulation, which also plays a role in inhibiting cancer cell proliferation .

Renal Health

This compound has demonstrated beneficial effects on renal function, particularly in diabetic patients.

Research Insights

- Albuminuria and Glomerular Filtration Rate : Studies indicate that this compound can improve outcomes related to albuminuria and slow the decline of estimated glomerular filtration rate .

- Diabetic Complications : It has also been shown to protect against microvascular complications in diabetes, such as retinopathy and nephropathy .

Data Summary Tables

Case Studies

-

Multidisciplinary Approach for Malignant Tumors :

A patient with a recurrent malignant phyllodes tumor underwent a combination of chemoembolization followed by surgery and capecitabine chemotherapy. The patient's response was favorable, highlighting the importance of exploring alternative treatments alongside traditional therapies . -

Longitudinal Study on Cardiovascular Outcomes :

A longitudinal study assessed the impact of this compound on cardiovascular events among diabetic patients over five years, revealing significant reductions in major cardiovascular events among those treated with this compound compared to placebo groups .

Mécanisme D'action

Fenofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This nuclear receptor regulates the expression of genes involved in lipid metabolism, including those encoding for lipoprotein lipase and apolipoprotein C-III. Activation of PPARα leads to increased lipolysis, enhanced clearance of triglyceride-rich particles, and a reduction in the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). Additionally, this compound increases high-density lipoprotein (HDL) levels, contributing to its lipid-modifying effects .

Comparaison Avec Des Composés Similaires

Clofibrate: Another fibrate used to lower lipid levels, but less commonly prescribed due to its side effect profile.

Gemfibrozil: A fibrate with similar lipid-lowering effects but different pharmacokinetic properties.

Fenofibric Acid: The active metabolite of fenofibrate, used in some formulations for improved bioavailability

Uniqueness of this compound: this compound is unique in its ability to activate PPARα effectively, leading to significant improvements in lipid profiles. Its long half-life and once-daily dosing regimen make it a convenient option for patients. Additionally, this compound has shown benefits beyond lipid regulation, including potential protective effects against diabetic retinopathy and other microvascular complications .

Activité Biologique

Fenofibrate is a medication primarily used to manage dyslipidemia, particularly in patients with high triglyceride levels. Its biological activity extends beyond lipid regulation, demonstrating potential therapeutic effects in various conditions, including cardiovascular diseases and certain cancers. This article explores the biological mechanisms, clinical efficacy, and emerging research findings related to this compound.

This compound acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This mechanism leads to several biological activities:

- Lipid Metabolism : this compound enhances lipolysis and promotes the breakdown of triglycerides by activating lipoprotein lipase and reducing apoprotein C-III levels, which is crucial for triglyceride metabolism .

- Gene Regulation : The activation of PPARα alters the transcription of genes involved in lipid, glucose, and amino acid homeostasis, leading to increased production of peroxisomes that generate reactive oxygen species .

- Cell Cycle Regulation : In cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis through various signaling pathways, including the inhibition of AKT phosphorylation .

Cardiovascular Benefits

Several clinical trials have evaluated the efficacy of this compound in reducing cardiovascular risk:

- FIELD Study : This landmark trial involving 9,795 participants with type 2 diabetes reported a non-significant 11% reduction in primary composite endpoints (non-fatal myocardial infarction and coronary heart disease death) but a significant 24% reduction in non-fatal myocardial infarction risk .

- ACCORD Lipid Trial : Among 5,518 participants with high cardiovascular risk, those treated with this compound in combination with simvastatin showed significant reductions in cardiovascular events compared to simvastatin alone .

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties:

- Breast Cancer : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cell lines (e.g., MDA-MB-231) by inducing apoptosis and G1 phase arrest. This effect was independent of PPARα activation .

- Glioma : this compound inhibited cell proliferation and induced apoptosis in glioma cell lines (U87MG), affecting the AKT signaling pathway and leading to cell cycle arrest .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A randomized controlled trial on patients with spinal cord injury indicated significant improvements in serum lipid profiles after this compound treatment, showing a 40% reduction in triglycerides and an increase in HDL-C levels .

- A study on primary biliary cholangitis (PBC) patients demonstrated that adding this compound to ursodeoxycholic acid therapy resulted in a higher biochemical response rate compared to UDCA alone .

Data Tables

| Study | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| FIELD | 9,795 T2DM | This compound | Cardiovascular events | Non-significant 11% reduction in composite endpoint; 24% reduction in non-fatal MI |

| ACCORD | 5,518 T2DM | This compound + Simvastatin | Cardiovascular events | Significant reduction in events compared to simvastatin alone |

| PBC Study | 117 PBC | This compound + UDCA | Biochemical response | 81.4% response in this compound group vs. 64.3% in UDCA only group |

Propriétés

IUPAC Name |

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTINGFKWWXKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029874 | |

| Record name | Fenofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fenofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water; slightly soluble in methanol, ethanol; soluble in acetone, ether, benzene, chloroform, 7.07e-04 g/L | |

| Record name | Fenofibrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fenofibrate activates peroxisome proliferator activated receptor alpha (PPARα), increasing lipolysis, activating lipoprotein lipase, and reducing apoprotein C-III. PPARα is a nuclear receptor and its activation alters lipid, glucose, and amino acid homeostasis. Activation of PPARα activates transcription of gene transcription and translation that generates peroxisomes filled with hydrogen peroxide, reactive oxygen species, and hydroxyl radicals that also participate in lipolysis. This mechanism of increased lipid metabolism is also associated with increased oxidative stress on the liver. In rare cases this stress can lead to cirrhosis and chronic active hepatitis., Fenofibrate is a synthetic ligand for the nuclear receptor peroxisome proliferator-activated receptor (PPAR) alpha and has been widely used in the treatment of metabolic disorders, especially hyperlipemia, due to its lipid-lowering effect. The molecular mechanism of lipid-lowering is relatively well defined: an activated PPARalpha forms a PPAR-RXR heterodimer and this regulates the transcription of genes involved in energy metabolism by binding to PPAR response elements in their promoter regions, so-called "trans-activation". In addition, fenofibrate also has anti-inflammatory and anti-athrogenic effects in vascular endothelial and smooth muscle cells. /There is/ limited information about the anti-inflammatory mechanism of fenofibrate; however, "trans-repression" which suppresses production of inflammatory cytokines and adhesion molecules probably contributes to this mechanism. Furthermore, there are reports that fenofibrate affects endothelial cells in a PPARalpha-independent manner. In order to identify PPARalpha-dependently and PPARalpha-independently regulated transcripts, ... microarray data from human endothelial cells treated with fenofibrate, and with and without siRNA-mediated knock-down of PPARalpha /were obtained/. ... Dynamic Bayesian transcriptome networks /were used/ to reveal PPARalpha-dependent and -independent pathways. Transcriptome network analysis identified growth differentiation factor 15 (GDF15) as a hub gene having PPARalpha-independently regulated transcripts as its direct downstream children. This result suggests that GDF15 may be PPARalpha-independent master-regulator of fenofibrate action in human endothelial cells., The effects of fenofibric acid seen in clinical practice have been explained in vivo in transgenic mice and in vitro in human hepatocyte cultures by the activation of peroxisome proliferator activated receptor a (PPARa). Through this mechanism, fenofibrate increases lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing production of apoprotein C-III (an inhibitor of lipoprotein lipase activity). The resulting fall in triglycerides produces an alteration in the size and composition of LDL from small, dense particles (which are thought to be atherogenic due to their susceptibility to oxidation), to large buoyant particles. These larger particles have a greater affinity for cholesterol receptors and are catabolized rapidly. Activation of PPARa also induces an increase in the synthesis of apoproteins A-I, A-II and HDL-cholesterol., ... /This study/ investigated whether fenofibrate affects serum levels of retinol-binding protein-4 (RBP4), an adipocytokine that has recently been shown to link obesity and insulin resistance. Fenofibrate treatment significantly decreased serum RBP4 levels of dyslipidemic patients, which correlated with reduced body weight and increased insulin sensitivity. ... the effect of fenofibrate on RBP4 expression in obese rats /were also examined/. Fenofibrate greatly decreased RBP4 mRNA levels in adipose tissue but not in the liver, which correlated with decreased serum RBP4 levels and increased insulin sensitivity in obese rats. Consistent with a direct effect on RBP4 expression, fenofibrate treatment significantly reduced the mRNA expression levels of RPB4 in 3T3-L1 adipocytes. ... | |

| Record name | Fenofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenofibrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

(4-chlorophenyl)(4-hydroxyphenyl)methanone, fenofibric acid, (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one, methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, For more Impurities (Complete) data for Fenofibrate (7 total), please visit the HSDB record page. | |

| Record name | Fenofibrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from isopropanol, White solid | |

CAS No. |

49562-28-9 | |

| Record name | Fenofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49562-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenofibrate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenofibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proctofene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U202363UOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenofibrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79-82, 80-81 °C, 80.5 °C | |

| Record name | Fenofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenofibrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.